tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in a bicyclic framework. This compound has the molecular formula and is classified within the azaspiro compound family, which are known for their potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, with research indicating its potential utility in drug development and as an intermediate in organic synthesis. The synthesis typically begins with the preparation of 4-oxypiperidine-1-carboxylate tert-butyl ester, followed by several reaction steps to form the final product.
tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate falls under the categories of:
The synthesis of tert-butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate involves several key steps:
The reaction conditions often involve specific temperatures and solvents, which are crucial for optimizing yield and purity. For example, reactions may be conducted under controlled temperatures ranging from ambient to elevated conditions depending on the step involved .
The molecular structure of tert-butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate features:
Key structural data includes:
tert-butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure and enhancing its reactivity for further applications in organic synthesis and medicinal chemistry .
Key physical properties include:
Chemical properties encompass:
Relevant data indicates that these properties can vary based on synthesis methods and purity levels achieved during production.
tert-butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate has several notable applications:
The synthesis of tert-butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate (CAS: 2752184-74-8) relies on meticulously designed multi-step sequences to establish its complex spirocyclic architecture. Patent CN111620869A discloses a seven-step route starting from ethylmalonic acid and magnesium, proceeding through key intermediates including a bis-alkylated precursor. This pathway involves critical Dieckmann-type condensation under basic conditions to form the spiro[3.5]nonane skeleton, followed by functional group manipulations to introduce nitrogen protectants [1]. Alternative approaches leverage advanced intermediates like tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2), where reductive amination or Wittig olefination installs the necessary C7 substituents. The strategic choice between convergent and linear syntheses significantly impacts overall yield, with optimized routes reporting isolated yields of 40-50% for the spirocyclic core after purification – typically via column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures [4] [6].
Table 1: Comparative Synthetic Routes to the Spiro[3.5]nonane Core
Starting Material | Key Transformation | Critical Intermediate | Overall Yield |
---|---|---|---|
Ethylmalonic acid + Mg | Dieckmann condensation | Ethyl 2-oxospiro[3.5]nonane-7-carboxylate | ~35% (7 steps) |
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | Reductive amination | tert-Butyl 7-aminospiro[3.5]nonane-1-carboxylate | ~50% (3 steps) |
4-Toluenesulfonyl protected diacid | Lithium borohydride reduction | 7-Hydroxyspiro[3.5]nonane derivative | ~40% (5 steps) |
Introducing the ethynyl moiety at the sterically congested C7 position demands precision-controlled alkynylation techniques. A widely adopted method involves converting a C7-hydroxyl precursor (e.g., tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate) to a mesylate or tosylate leaving group (e.g., using 4-toluenesulfonyl chloride in dichloromethane with triethylamine). Subsequent nucleophilic displacement with lithium acetylide-ethylenediamine complex or ethynylmagnesium bromide achieves the ethynyl installation, albeit with competing elimination byproducts. Patent CN111620869A reports superior regioselectivity (>90%) using cesium carbonate-assisted SN2 reactions in anhydrous THF at 0°C to room temperature, minimizing alkyne oligomerization [1]. For substrates prone to elimination, Pd-catalyzed Sonogashira coupling on C7-halo precursors offers complementary regiocontrol under mild conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, diisopropylamine), though requiring additional halogenation steps [3].
The acid-sensitive tert-butoxycarbonyl (Boc) group serves dual functions: facilitating nitrogen protection during spirocyclization and enabling downstream deprotection for pharmaceutical derivatization. Studies confirm Boc’s exceptional stability throughout the synthetic sequence, including under alkaline hydrolysis conditions (K₂CO₃/MeOH/H₂O) and moderate reducing environments (NaBH₄ in THF). However, Boc cleavage becomes problematic during strong acid-mediated reactions (e.g., HCl/dioxane for final deprotection), necessitating carefully controlled conditions to prevent decomposition of the ethynyl-spiro framework. Computational analyses (e.g., molecular modeling of steric strain) indicate that the spiro[3.5]nonane’s bridgehead strain minimally compromises Boc integrity compared to more rigid systems, allowing its retention through penultimate steps [2] [6]. Alternative protectants like carbobenzyloxy (Cbz) show inferior performance due to hydrogenation incompatibility with the terminal alkyne.
Efficient spirocycle formation hinges on specialized catalysts that address kinetic and thermodynamic barriers. Palladium catalysis proves indispensable for both core construction and functionalization – Pd/C-mediated hydrogenation (50 psi H₂, ethanol, 12h) cleanly reduces unsaturated precursors without alkyne reduction, while Pd(OAc)₂/XPhos enables C(sp³)-C(sp) coupling for ethynyl introduction [6]. For oxidative ring closures, hypervalent iodine reagents (e.g., iodosobenzene diacetate, IBDA) in hexafluoroisopropanol (HFIP) enable tandem oxidative amination dearomatizing spirocyclization (TOADS), constructing tricyclic guanidine intermediates relevant to advanced derivatives. Crucially, solvent polarity dictates pathway selectivity: HFIP (polarity index 1.07) favors spirocyclization, while less polar trifluoroethanol (TFE, polarity index 0.90) diverts reactions toward naphthalene byproducts [8]. Cesium carbonate emerges as the optimal base for SN2 ethynylation, suppressing E2 elimination even at elevated concentrations (20 mol%) [10].
Translating laboratory syntheses to manufacturing faces significant hurdles in process economics and operational safety. Key limitations include:
Patent CN102659678B addresses scalability via epoxidation optimization, replacing hazardous meta-chloroperbenzoic acid (mCPBA) with H₂O₂/Na₂WO₄ in a biphasic system (CH₂Cl₂/H₂O), improving safety and reducing metal residues. Solvent selection critically influences yield at scale: replacing tetrahydrofuran (THF) with methyl-tert-butyl ether (MTBE) during Grignard additions enhances reproducibility by minimizing water sensitivity. Despite these advances, the longest linear sequence (7-9 steps) and moderate cumulative yields (25-35%) remain barriers to cost-effective ton-scale production [2] [4] [6].
Table 2: Key Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Practice | Scalable Solution | Impact on Efficiency |
---|---|---|---|
Cryogenic alkyllithium reactions | Dry ice/acetone baths (–78°C) | Flow reactor with chilled loop (–40°C) | 30% reduction in cycle time |
mCPBA-mediated epoxidation | Batch oxidation in CH₂Cl₂ | Catalytic H₂O₂/Na₂WO₄ biphasic system | 50% cost reduction |
Column chromatography purification | Silica gel, manual packing | Centrifugal partition chromatography | 80% solvent recovery |
Pd-catalyst removal | Filtration through Celite® | Polymer-immobilized scavengers | Pd levels <5 ppm |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1